![molecular formula C13H9NO3 B10844031 4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol](/img/no-structure.png)
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol is an organic compound belonging to the class of benzisoxazoles. These are aromatic compounds containing a benzene ring fused to an isoxazole ring. Isoxazole is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Vorbereitungsmethoden
The synthesis of 4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted benzene derivatives with hydroxylamine to form the isoxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, often using reagents like halogens or nitrating agents.
Wissenschaftliche Forschungsanwendungen
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol involves its interaction with specific molecular targets. For example, it has been shown to bind to estrogen receptor beta, influencing gene expression and cellular functions . The pathways involved in its action are still under investigation, but it is believed to modulate various signaling cascades.
Vergleich Mit ähnlichen Verbindungen
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol is unique due to its specific structure and properties. Similar compounds include other benzisoxazoles and dihydroxybenzenes, such as:
3-Methylcatechol: A methylated derivative of catechol.
Orcinol: A methylated derivative of resorcinol.
These compounds share some chemical properties but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C13H9NO3 |
---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
4-(1,2-benzoxazol-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H9NO3/c15-8-5-6-9(11(16)7-8)13-10-3-1-2-4-12(10)17-14-13/h1-7,15-16H |
InChI-Schlüssel |
JTGLWGSJTQMWBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.